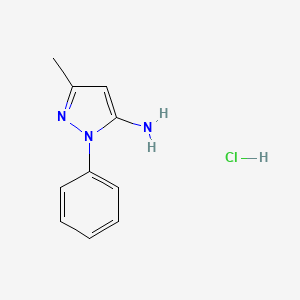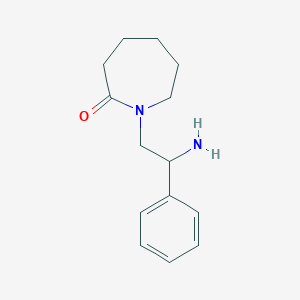
1-(2-amino-2-phenylethyl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of 1-(2-amino-2-phenylethyl)azepan-2-one is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been found to interact with a number of receptors, including the serotonin receptor, the histamine receptor, and the adenosine receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral properties. Additionally, it has been found to possess neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, it has been found to possess antifungal, antibacterial, and antiviral properties.
実験室実験の利点と制限
The use of 1-(2-amino-2-phenylethyl)azepan-2-one in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively stable, making it suitable for a variety of experiments. Additionally, it is relatively nontoxic, making it safer to work with than some other compounds. However, it is important to note that this compound is not approved for use in humans, and it should only be used in laboratory experiments.
将来の方向性
The potential applications of 1-(2-amino-2-phenylethyl)azepan-2-one are still largely unexplored. Future research could focus on its potential use in the development of novel drugs for the treatment of cancer, neurodegenerative diseases, and other diseases and conditions. Additionally, further research could focus on its potential applications in biochemistry, such as its ability to interact with a variety of receptors and enzymes. Additionally, its potential applications in the field of medicinal chemistry could be further explored, as it may be useful in the development of novel drugs for the treatment of a variety of diseases and conditions. Finally, further research could focus on its potential use in laboratory experiments, as it is a relatively simple compound to synthesize and is relatively stable and nontoxic.
合成法
The synthesis of 1-(2-amino-2-phenylethyl)azepan-2-one can be achieved by a number of methods, including the reaction of 2-amino-2-phenylethanol with 1,3-dibromo-2-propanol, the reaction of 2-amino-2-phenylethanol with 1-bromo-2-propanol, and the reaction of 2-amino-2-phenylethanol with 1-chloro-2-propanol. The reaction of 2-amino-2-phenylethanol with 1,3-dibromo-2-propanol is the most common method of synthesis, and it involves the condensation of the two reagents in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
科学的研究の応用
1-(2-amino-2-phenylethyl)azepan-2-one has been studied for its potential applications in a variety of scientific research areas. It has been studied as a potential drug target for the treatment of cancer, as well as for its potential applications in the development of novel drugs for the treatment of other diseases and conditions. Additionally, it has been studied for its potential applications in the field of biochemistry, as it has been found to possess antifungal, antibacterial, and antiviral properties.
Safety and Hazards
特性
IUPAC Name |
1-(2-amino-2-phenylethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13(12-7-3-1-4-8-12)11-16-10-6-2-5-9-14(16)17/h1,3-4,7-8,13H,2,5-6,9-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSHDPGSRGCKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

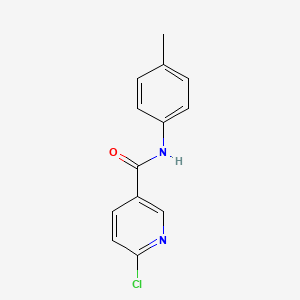
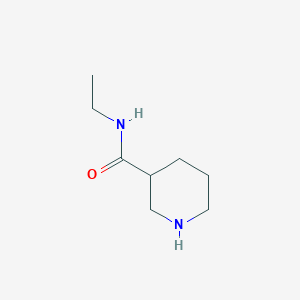
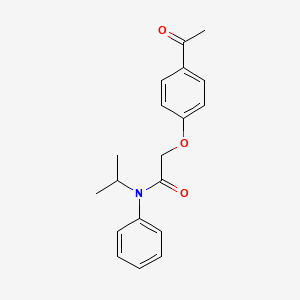

![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)
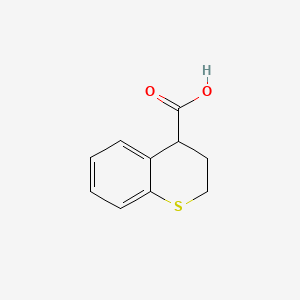
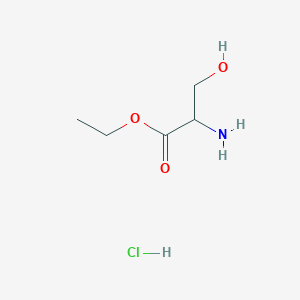
![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)
![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)
![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)
![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)
![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)
